![molecular formula C16H22N4O9 B026927 Clavamycin A CAS No. 103059-93-4](/img/structure/B26927.png)
Clavamycin A
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Overview
Description
Clavamycin A is a peptide.
Scientific Research Applications
Antimicrobial Activity
Clavamycin A exhibits potent antibacterial properties, making it a candidate for treating infections caused by resistant bacterial strains. Its mechanism involves inhibiting cell wall synthesis, similar to other β-lactam antibiotics.
- Clinical Studies : Research indicates that this compound has shown effectiveness against various pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like penicillin .
Combination Therapy
The compound can be used in combination with other antibiotics to enhance efficacy and combat resistance mechanisms. For instance, studies have shown that combining this compound with β-lactamase inhibitors can restore the activity of β-lactam antibiotics against resistant strains .
Plant Protection
This compound has potential applications in agriculture as a biopesticide due to its antifungal properties.
- Case Study : In field trials, this compound demonstrated effectiveness in controlling fungal infections in crops such as apples and tomatoes. The compound reduced the incidence of diseases like powdery mildew and blight when applied as a foliar spray .
Soil Health
Research indicates that this compound can promote beneficial microbial communities in the soil, enhancing plant growth and resilience against pathogens.
- Experimental Data : Soil treated with this compound showed increased microbial diversity and activity, leading to improved nutrient uptake by plants .
Comparative Analysis with Other Antibiotics
Antibiotic | Class | Spectrum of Activity | Notable Resistance Mechanisms |
---|---|---|---|
This compound | Clavam | Gram-positive bacteria | β-lactamase production |
Penicillin | β-lactam | Gram-positive bacteria | β-lactamase production |
Vancomycin | Glycopeptide | Gram-positive bacteria | Altered target sites |
Properties
CAS No. |
103059-93-4 |
---|---|
Molecular Formula |
C16H22N4O9 |
Molecular Weight |
414.37 g/mol |
IUPAC Name |
2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1 |
InChI Key |
SAFJOTXIKNUGOJ-LNWOBJSJSA-N |
SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O |
Canonical SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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